Product packaging for AX 15836(Cat. No.:)

AX 15836

Cat. No.: B1574535
M. Wt: 648.78
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Mitogen-Activated Protein Kinase (MAPK) Cascades and their Significance in Cellular Homeostasis

Mitogen-Activated Protein Kinase (MAPK) cascades are fundamental signaling pathways that are highly conserved among eukaryotes. frontiersin.orgoup.com These cascades act as crucial intermediaries, converting a wide array of external stimuli into specific cellular responses. nih.govwikipedia.org The core of a typical MAPK cascade is a three-tiered module of sequentially acting protein kinases: a MAP kinase kinase kinase (MAPKKK or MEKK), a MAP kinase kinase (MAPKK or MEK), and a MAP kinase (MAPK). frontiersin.orgbiologists.com Upon receiving a signal, the MAPKKK phosphorylates and activates a MAPKK, which in turn dually phosphorylates and activates a specific MAPK on conserved threonine and tyrosine residues. frontiersin.org

These signaling modules are central to maintaining cellular homeostasis by regulating a multitude of cellular functions. nih.gov This includes processes such as gene expression, proliferation, differentiation, cell survival, and apoptosis. wikipedia.org In mammals, several distinct MAPK pathways have been identified, including the Extracellular signal-Regulated Kinase 1/2 (ERK1/2), c-Jun N-terminal Kinase (JNK), p38, and ERK5 pathways. nih.govnih.gov While some pathways, like ERK1/2, are primarily activated by growth factors and mitogens, others, such as JNK and p38, respond mainly to cellular stresses and inflammatory cytokines. wikipedia.org The specificity of these cascades allows cells to mount appropriate responses to diverse environmental cues. biologists.com

Distinct Roles of the MEK5-ERK5 Pathway in Cellular Processes

The MEK5-ERK5 pathway is a unique member of the MAPK family, activated by both mitogens and various stress stimuli, including oxidative stress, high osmolarity, and fluid shear stress. nih.govnih.govmdpi.com The cascade consists of the upstream kinases MEKK2 or MEKK3, which activate MEK5, the direct and sole upstream activator for ERK5. nih.govdoi.org MEK5 then phosphorylates ERK5 on specific threonine and tyrosine residues (T219/Y221) in its activation loop. mdpi.com

Structurally, ERK5 (also known as Big MAP Kinase 1 or BMK1) is distinguished from other MAPKs by a large, unique C-terminal domain. nih.govnih.gov This region contains a nuclear localization signal and a transcriptional activation domain (TAD), which allows ERK5 to directly regulate gene expression, a feature not seen in other MAP kinases. nih.govnih.gov

The MEK5-ERK5 signaling axis is integral to various cellular processes. It is critically involved in:

Cardiovascular Homeostasis : The pathway is essential for cardiovascular development, angiogenesis, and maintaining the integrity of the endothelium. nih.govnih.gov It is recognized as a key mechanoreceptive pathway that transduces the vasoprotective effects of laminar blood flow in endothelial cells. nih.govmdpi.com

Cell Survival and Differentiation : The pathway promotes cell survival and anti-apoptotic signaling. nih.govmdpi.com For instance, it has been implicated in the differentiation of muscle cells by activating myogenic genes and in specifying the fate of cortical progenitor cells toward neurons. nih.govdoi.orgmdpi.com

Transcriptional Regulation : Upon activation, ERK5 can phosphorylate and regulate the activity of several transcription factors, including members of the Myocyte Enhancer Factor-2 (MEF2) family and Krüppel-like Factors (KLF2 and KLF4). nih.govmdpi.comfrontiersin.org This function is crucial for its roles in endothelial and muscle cell biology. nih.gov

Cell Motility and Cytoskeletal Organization : Research in keratinocytes has suggested a role for ERK5 in controlling cytoskeletal organization and cell motility. nih.gov

Historical Context of ERK5 Pathway Modulators in Research

The exploration of the MEK5-ERK5 pathway's functions has been heavily reliant on the development of small molecule inhibitors. Initial research efforts led to the creation of first-generation ERK5 inhibitors, such as XMD8-92. medchemexpress.com This compound was instrumental in early studies aiming to decipher the role of ERK5 in various cellular contexts. nih.gov

However, subsequent, more thorough investigations revealed that many of these early inhibitors had ambiguous preclinical results due to a lack of selectivity. nih.govacs.org A significant confounding factor was the discovery that compounds like XMD8-92 also potently inhibit Bromodomain-containing protein 4 (BRD4), a non-kinase protein involved in transcriptional regulation. nih.govnih.gov This off-target activity made it difficult to attribute observed biological effects solely to the inhibition of ERK5's kinase activity. nih.gov

This realization prompted a concerted effort to develop second-generation inhibitors with improved selectivity profiles. frontiersin.org In parallel, selective inhibitors targeting the upstream kinase MEK5, such as BIX02188 and BIX02189, were also identified, offering alternative tools to block the pathway's activation. medchemexpress.comresearchgate.net These newer compounds have been crucial in re-evaluating the specific functions of the MEK5-ERK5 cascade.

Rationale for the Development of Selective ERK5 Inhibitors like AX 15836 as Research Tools

The challenges posed by the off-target effects of early modulators, particularly the dual inhibition of ERK5 and BRD4 by compounds like XMD8-92, created an urgent need for highly selective chemical probes. nih.govfrontiersin.org To confidently dissect the kinase-dependent functions of ERK5 from its non-catalytic scaffolding roles or from the effects of inhibiting other proteins like BRD4, researchers required inhibitors that targeted ERK5 with high potency and specificity. nih.govnih.gov

This compound was developed to meet this need. It is a potent and exceptionally selective ERK5 inhibitor. medchemexpress.com Its design as a research tool was driven by the necessity to overcome the pharmacological ambiguities of its predecessors.

Inhibitory Profile of this compound
ParameterValueComment
ERK5 IC₅₀8 nMRepresents the concentration required to inhibit 50% of ERK5 enzymatic activity. medchemexpress.com
Intracellular Potency4–9 nMEffective concentration within various cell types, including PBMCs, endothelial, and oncogenic cell lines. pnas.org
BRD4 Kd3,600 nMDissociation constant for binding to BRD4, indicating significantly weaker interaction compared to ERK5. medchemexpress.com
Kinase Selectivity>1,000-foldDemonstrates high selectivity for ERK5 over a large panel of more than 200 other kinases. medchemexpress.com

The high degree of selectivity makes this compound an invaluable tool for precisely investigating the consequences of inhibiting ERK5's catalytic function. pnas.org Interestingly, research with highly selective inhibitors, including this compound, has uncovered a further layer of complexity in ERK5 pharmacology. It was discovered that the binding of some kinase inhibitors to the ERK5 kinase domain can induce a conformational change that paradoxically promotes the nuclear translocation of ERK5 and activates its C-terminal transcriptional domain. acs.orgfrontiersin.orgnih.govresearchgate.net This phenomenon, which this compound has been shown to induce, underscores the importance of using such precise tools to distinguish between the kinase-dependent and kinase-independent (or scaffolding) functions of ERK5. nih.govresearchgate.net For example, while this compound effectively inhibits the phosphorylation of ERK5, it has been shown to be ineffective at suppressing certain inflammatory responses, an effect that was previously attributed to ERK5 inhibition but is now understood to be mediated by the BRD4-inhibitory component of older compounds. medchemexpress.compnas.org

Properties

Molecular Formula

C32H40N8O5S

Molecular Weight

648.78

Synonyms

5,11-Dihydro-2-[[2-ethoxy-4-[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]phenyl]amino]-5-methyl,11-(methylsulfonyl)-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one

Origin of Product

United States

Mechanistic Elucidation of Ax 15836 Interactions with Erk5

Biochemical Characterization of AX 15836 as a Potent and Selective ERK5 Kinase Inhibitor

This compound exhibits strong inhibitory activity against ERK5, demonstrated through rigorous biochemical and selectivity profiling.

This compound is a potent inhibitor of ERK5, with a half-maximal inhibitory concentration (IC50) of 8 nM in cell-free assays medchemexpress.comrndsystems.comtocris.comcaymanchem.combio-techne.comselleck.cn. This low IC50 value underscores its high efficacy in inhibiting ERK5 kinase activity. In cellular contexts, this compound has been shown to inhibit ERK5 autophosphorylation in HeLa cervical cancer cells caymanchem.com.

Table 1: this compound Inhibitory Potency

TargetAssay TypeIC50 (nM)
ERK5Cell-free8
ERK5HeLa cells (autophosphorylation)1000 (1 µM)

A critical aspect of this compound's utility is its exceptional selectivity. It demonstrates over 1,000-fold selectivity for ERK5 when screened against a panel of more than 200 other kinases medchemexpress.comrndsystems.comtocris.combio-techne.com. This high degree of specificity minimizes off-target effects, allowing researchers to confidently attribute observed biological outcomes to the inhibition of ERK5's catalytic activity caymanchem.com.

Table 2: this compound Kinase Selectivity

Target Kinase PanelSelectivity (fold)
>200 kinases>1,000
>100 other kinases (at 1 µM)Selective

This compound was specifically engineered to address the off-target interactions observed with earlier-generation ERK5 inhibitors, such as XMD8-92, which exhibited activity against bromodomain-containing proteins (BRDs) nih.govfrontiersin.orgnih.govresearchgate.net. Unlike its predecessors, this compound displays significant selectivity over BRD4, with a dissociation constant (Kd) of 3,600 nM medchemexpress.comrndsystems.comtocris.combio-techne.com. This weak binding to BRD4 confirms that this compound lacks the bromodomain-inhibitory activity that contributed to the anti-inflammatory and anti-proliferative effects of less selective compounds frontiersin.orgnih.gov. Consequently, this compound itself does not induce anti-inflammatory or anti-proliferative effects, highlighting that these phenotypes, when observed with other ERK5 inhibitors or genetic depletion, are likely due to off-target BRD inhibition rather than direct ERK5 kinase inhibition frontiersin.orgnih.govahajournals.org.

Table 3: this compound Bromodomain Selectivity

Off-TargetKd (nM)Note
BRD43,600Exhibits selectivity over BRD4

Molecular Basis of ERK5 Kinase Domain Binding and Conformational Dynamics Induced by this compound

The interaction of this compound with the ERK5 kinase domain is not merely inhibitory but also profoundly influences the protein's conformational state and cellular localization.

A significant and somewhat counterintuitive finding in the study of this compound is its ability to induce paradoxical activation of ERK5's transcriptional activity despite inhibiting its kinase function nih.govresearchgate.netfrontiersin.orgnih.govnih.govresearchgate.netacs.org. ERK5 is unique among MAP kinases in possessing a large C-terminal extension that includes a nuclear localization signal (NLS) and a transcriptional activation domain (TAD) nih.govfrontiersin.orgdoi.org. Normally, the ERK5 kinase domain and the NLS/TAD engage in an intramolecular interaction that maintains a degree of auto-inhibition nih.gov.

The binding of this compound to the ERK5 kinase domain relieves this intramolecular inhibition, promoting the exposure of the NLS and TAD nih.govresearchgate.netfrontiersin.orgnih.gov. This conformational change facilitates the nuclear translocation of ERK5 nih.govresearchgate.netfrontiersin.orgnih.govnih.govresearchgate.net. Once in the nucleus, the exposed TAD becomes transcriptionally active, leading to the stimulation of gene transcription, notably enhancing KLF2 transcriptional activity ahajournals.orgfrontiersin.orgnih.gov. This paradoxical activation is an on-target effect, confirmed by studies using inhibitor-resistant ERK5 mutants, demonstrating that it is a direct consequence of this compound binding to the kinase domain rather than an off-target interaction nih.govresearchgate.net. This phenomenon highlights the complexity of ERK5 pharmacology and the importance of considering both its kinase-dependent and kinase-independent functions when developing therapeutic strategies targeting this pathway nih.govnih.govresearchgate.netacs.org.

Comparative Analysis of this compound with Other ERK5 Modulators (e.g., XMD8-92, BAY-885)

The landscape of ERK5 modulators includes compounds such as XMD8-92 and BAY-885, each possessing distinct profiles that highlight the nuanced pharmacology of ERK5 inhibition.

Selectivity Profile: this compound is characterized by its high selectivity for ERK5, with a dissociation constant (Kd) of 3,600 nM for bromodomain-containing protein 4 (BRD4), indicating low affinity for this off-target tocris.com. Similarly, BAY-885 is recognized for its high selectivity towards ERK5, showing no significant inhibition of other kinases or BRD4. In contrast, XMD8-92, while also an ERK5/BMK1 inhibitor with a Kd of 80 nM, exhibits dual activity, inhibiting both ERK5 and BRD4.

Mechanism of Action and Paradoxical Activation: A notable characteristic shared by this compound, BAY-885, and XMD8-92 is the phenomenon of paradoxical ERK5 transcriptional activation. This occurs because these inhibitors, being Type I ATP-competitive inhibitors, bind to the ERK5 kinase domain, causing conformational changes that expose the NLS and lead to nuclear localization and activation of the C-terminal TAD. For this compound and BAY-885, this paradoxical activation is independent of BRD4 activity, as these compounds lack BRD4 binding. However, XMD8-92's cellular effects, although mimicking ERK5 siRNA knockdown, are thought to arise from a different mechanism, potentially involving combined inhibition of the ERK5 kinase domain and BRD4, or even solely BRD4 inhibition.

Comparative Cellular Effects: Studies comparing these modulators have revealed differences in their cellular impact. In acute myeloid leukemia MV-4-11 cells, BRD4 inhibitors and dual ERK5-BRD4 inhibitors like XMD8-92 demonstrated antiproliferative activity, whereas the ERK5-selective inhibitor this compound did not. This suggests that in certain contexts, inhibition of ERK5 kinase activity alone may not be sufficient or necessary to influence cancer cell proliferation and viability. Furthermore, this compound was found to be ineffective at suppressing inflammatory cytokine responses (EC50 > 10 μM), implying that the observed cytokine reduction by other compounds was mediated by their BRD inhibition component tocris.com. Combinations of the pan-Akt ATP-site inhibitor ipatasertib (B1662790) with either XMD8-92 or this compound have been investigated in triple-negative breast cancer cell lines, where ipatasertib in combination with XMD8-92 synergistically decreased cell viability.

The comparative data is summarized in the table below:

CompoundPrimary TargetSelectivity over BRD4 (Kd)Paradoxical ERK5 TAD ActivationAntiproliferative Activity (MV-4-11 cells)Suppression of Inflammatory Cytokine Response
This compoundERK53,600 nM tocris.comYesNoIneffective (EC50 > 10 μM) tocris.com
XMD8-92ERK5, BRD4Dual activityYesYesEffective (due to BRD inhibition)
BAY-885ERK5Highly selectiveYesNot explicitly stated in search resultsNot explicitly stated in search results

Investigation of Intracellular Target Engagement and Cellular Permeability of this compound

Investigations into this compound have demonstrated its effective intracellular target engagement and favorable cellular permeability. This compound maintains a consistent intracellular potency across a diverse range of cell types, including peripheral blood mononuclear cells (PBMCs), endothelial cells, and various oncogenic cell lines, with an intracellular potency ranging from 4 to 9 nM tocris.com. This consistent potency across different cellular environments indicates that the compound effectively penetrates cell membranes and reaches its intracellular target. Further evidence of its intracellular target engagement is provided by its clear ability to inhibit EGF-stimulated, phosphorylated ERK5 in HeLa cells tocris.com.

Methodological Applications and Preclinical Research Paradigms Utilizing Ax 15836

In Vitro Cell-Based Assays to Study ERK5 Pathway Modulation

In vitro cell-based assays are critical for understanding the direct effects of AX 15836 on ERK5 activity and its downstream signaling cascades.

This compound effectively inhibits the Epidermal Growth Factor (EGF)-stimulated, phosphorylated form of ERK5 in HeLa cells. medchemexpress.comnih.gov This inhibition is specific to ERK5, as it does not affect EGF-induced phosphorylation of ERK1/2. nih.gov HeLa cells are frequently utilized as a model system for studying ERK5 regulation due to their well-characterized activation of ERK5 in response to growth factors. nih.gov The compound maintains consistent intracellular potency, ranging from 4 to 9 nM, across diverse cell types, including peripheral blood mononuclear cells (PBMCs), endothelial cells, and various oncogenic cell lines. medchemexpress.comnih.gov

Table 1: Inhibition of ERK5 Auto-phosphorylation by this compound in HeLa Cells

StimulusCompoundEffect on ERK5 PhosphorylationEffect on ERK1/2 PhosphorylationCell LineReference
EGFThis compoundInhibitedNo effectHeLa medchemexpress.comnih.govnih.gov

This data can be presented in an interactive format for further analysis.

The ERK5 pathway plays a crucial role in regulating the activity of various transcription factors. ERK5 is known to phosphorylate and activate MEF2 transcription factors, which subsequently promote the expression of c-Jun and contribute to cell proliferation. nih.govuab.cat this compound has been shown to inhibit the transcriptional activation of MEF2C, a key downstream target of the MEK5/ERK5 pathway. acs.org

In the context of anti-inflammatory responses, ERK5 phosphorylation activates PPARγ and Kruppel-like factor 2 (KLF2). frontiersin.org Conversely, pro-inflammatory stimuli can increase ERK5 K6/22 SUMOylation, which represses ERK5/MEF2 transcriptional activity, KLF2 promoter activity, and the expression of KLF2 and eNOS. frontiersin.org Notably, AX-15836 has been observed to suppress ERK5 TEY motif phosphorylation-mediated KLF2 induction and S496 phosphorylation. ahajournals.org

The ERK5-NRF2 axis is implicated in senescence-associated stemness and atherosclerosis. frontiersin.orgahajournals.org Specifically, ERK5 S496 phosphorylation can induce NRF2 SUMOylation at a novel K518 site, thereby inhibiting NRF2 transcriptional activity without altering ERK5 catalytic activity. ahajournals.org Specific ERK5 kinase inhibitors, including this compound, have been shown to suppress ERK5 S496 phosphorylation and mediate oxidized low-density lipoprotein (LDL)-induced senescence-associated secretory phenotype. ahajournals.org

Table 2: Effects of this compound on Downstream Transcriptional Targets

Transcriptional TargetEffect of ERK5 ActivationEffect of this compound TreatmentAssociated Phenotype/PathwayReference
MEF2 (MEF2C)Activation, c-Jun expression, cell proliferationInhibition of transcriptional activationCell proliferation nih.govuab.catacs.org
KLF2Activation, anti-inflammatory effectsSuppression of TEY motif phosphorylation-mediated inductionAnti-inflammatory response frontiersin.orgahajournals.org
NRF2Inhibition of transcriptional activity (via S496 phosphorylation-induced SUMOylation)Suppression of S496 phosphorylation, mediation of senescence-associated secretory phenotypeSenescence-associated stemness, atherosclerosis frontiersin.orgahajournals.org

This data can be presented in an interactive format for further analysis.

ERK5 exhibits a distinct cellular localization pattern compared to other conventional MAPK family members. This is primarily attributed to its unique autophosphorylation capability within its nuclear localization sequence (NLS) region, which facilitates its translocation into the nucleus. frontiersin.orgnih.gov Studies have demonstrated that EGF treatment leads to a rapid accumulation of active/phosphorylated nuclear ERK5. nih.gov Furthermore, oncogenic BRAF has been shown to positively regulate the expression, phosphorylation, and nuclear localization of ERK5. frontiersin.org Reducing nuclear ERK5 is considered critical for regulating cell proliferation. frontiersin.org

Beyond its direct kinase inhibition, this compound has been observed to influence specific cellular behaviors. In human macrophages, this compound increases the process of vomocytosis in vitro. rndsystems.comtocris.comfishersci.ptdcchemicals.com This effect extends to in vivo models, where this compound has been shown to increase vomocytosis in a zebrafish model of cryptococcal disease, consequently reducing the spread of infection. rndsystems.comtocris.comfishersci.ptdcchemicals.com

Table 3: Cellular Responses Modulated by this compound

Cellular ResponseCell Type/ModelEffect of this compoundReference
VomocytosisHuman macrophages (in vitro), Zebrafish cryptococcal disease model (in vivo)Increased rndsystems.comtocris.comfishersci.ptdcchemicals.com

This data can be presented in an interactive format for further analysis.

Comparative Analysis of Pharmacological Inhibition by this compound versus Genetic Perturbation of ERK5

Comparative studies between pharmacological inhibition and genetic manipulation of ERK5 have revealed important distinctions regarding the pathway's functions.

Genetic perturbation of ERK5, through siRNA/shRNA-mediated gene silencing or deletion of the MAPK7 gene (encoding ERK5), has indicated a role for ERK5 signaling in driving various distinct cellular phenotypes, including antiproliferative effects in numerous cancer types such as endometrial cancer, non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), melanoma, triple-negative breast cancer (TNBC), and cholangiocarcinoma. acs.orgnih.gov

However, a notable discrepancy exists: selective ERK5 inhibitors like this compound often lack the anti-inflammatory and antiproliferative effects observed with genetic manipulation of ERK5. nih.gov For instance, this compound was unable to significantly reduce c-Myc expression in MDA-MB-231 cells, unlike dual ERK5-BRD4 inhibitors. acs.org In acute myeloid leukemia MV-4-11 cells, while BRD4 inhibitors and dual ERK5-BRD4 inhibitors demonstrated antiproliferative activity, the ERK5-selective inhibitor this compound did not. acs.org This suggests that the inhibition of ERK5 kinase activity alone may not be sufficient or even necessary to impact cancer cell proliferation and viability in all contexts. acs.org

Research indicates that the efficacy observed with earlier, first-generation ERK5 inhibitors might have been attributable to unrecognized off-target inhibition of bromodomain-containing proteins (BRDs), which this compound demonstrates high selectivity over. nih.gov A study explicitly stated that, unlike ERK5 depletion, this compound did not induce anti-inflammatory or antiproliferative effects. ahajournals.org Similarly, acute degradation of ERK5 by a bifunctional degrader (INY-06-061) also did not result in decreased proliferation or suppression of inflammatory responses in primary endothelial cells, mirroring the findings with selective kinase inhibitors like this compound. nih.gov These discrepancies raise a critical question in the field: whether targeting non-catalytic functions of ERK5, rather than solely its kinase activity, should be a focus for future therapeutic strategies. researchgate.net

Table 4: Comparison of this compound Treatment vs. Genetic Perturbation of ERK5

EffectGenetic Perturbation (siRNA/deletion)This compound TreatmentReference
AntiproliferativeYes (various cancer types)Generally No nih.govacs.orgnih.gov
Anti-inflammatoryYesGenerally No nih.govahajournals.org
c-Myc expression(Implied reduction)No significant reduction acs.org

This data can be presented in an interactive format for further analysis.

Advanced Research Topics and Future Directions for Ax 15836

Elucidation of Novel ERK5 Substrates and Interacting Proteins Affected by AX 15836

Understanding the full scope of ERK5's cellular functions, particularly in the context of this compound treatment, requires comprehensive identification of its substrates and interacting proteins. ERK5 is known to phosphorylate a variety of downstream substrates, including key transcription factors such as c-Myc, MEF2 A, C, and D, and c-Fos, as well as other kinases like ribosomal S6-kinase (RSK) and serum/glucocorticoid-regulated kinase (SGK). uni.lucreative-biolabs.compatsnap.com The MEF2 family of transcription factors are considered the best-validated substrates of the ERK5 kinase domain.

The paradoxical activation induced by this compound is particularly relevant here. Despite inhibiting ERK5 kinase activity, this compound promotes a conformational change that exposes the nuclear localization sequence (NLS) within the ERK5 C-terminal tail, leading to its nuclear translocation and activation of the transcriptional activation domain (TAD). uni.lucenmed.comwu.ac.thwikipedia.orgcreative-biolabs.comnih.govpatsnap.comwikipedia.org This unique mechanism suggests that this compound may influence a distinct set of transcriptional targets or protein interactions compared to a complete genetic ablation of ERK5. For instance, this compound has been shown to induce KLF2 transactivation. drugbank.com Furthermore, ERK5 kinase activation typically promotes the binding of ERK5 to NRF2, thereby enhancing NRF2-ARE transcriptional activity. cenmed.com Interestingly, this compound has been observed to inhibit ERK5 S496 phosphorylation, which is a modification that typically upregulates NRF2 SUMOylation and inhibits NRF2 transcriptional activity. drugbank.com Future research should focus on:

High-throughput phosphoproteomics: To identify novel phosphorylation sites directly or indirectly affected by this compound, particularly those linked to the paradoxical activation.

Transcriptional profiling: To precisely define the gene expression programs uniquely modulated by the paradoxical activation of ERK5's TAD by this compound.

Combinatorial Research Strategies Involving this compound with Other Pathway Modulators (e.g., Akt inhibitors, BRD4 inhibitors)

Given the complex nature of cellular signaling networks in diseases like cancer, combinatorial therapeutic strategies involving this compound are a promising area of research. Crosstalk between the ERK5 pathway and other critical signaling cascades, such as the PI3K/Akt pathway, has been observed. uni.luwikipedia.org

Studies have investigated the combination of this compound with Akt inhibitors, such as the pan-Akt ATP-site inhibitor ipatasertib (B1662790), in triple-negative breast cancer (TNBC) cell lines. uni.luwikipedia.org These combinations have shown synergistic effects, significantly decreasing TNBC cell viability, proliferation, and migration. uni.luwikipedia.org The synergistic activity of ERK5-Akt inhibitor combinations may be attributed to a dual effect on the pro-apoptotic protein Bad, as both ERK5 and Akt regulate its phosphorylation. uni.luwikipedia.org

Furthermore, research has explored combinations involving BRD4 inhibitors. While some early ERK5 inhibitors like XMD8-92 had off-target BRD4 inhibitory activity, this compound was developed to be more selective, exhibiting high selectivity over BRD4. cenmed.complos.orgidrblab.netiiarjournals.org This selectivity allowed for clearer investigation of the combined effects of specific ERK5 and BRD4 inhibition. Although this compound alone was unable to significantly reduce c-Myc expression in MDA-MB-231 cells, a combination of this compound and a selective BRD4 inhibitor (CPI-203) was able to recapitulate the c-Myc suppression observed with less selective dual inhibitors. uni.luwikipedia.org This suggests that simultaneous inhibition of both ERK5 and BRD4 can be a more effective strategy in certain contexts.

Future combinatorial research should focus on:

Identifying optimal drug ratios and sequences: To maximize synergistic effects and minimize potential off-target toxicities.

Investigating mechanisms of synergy: Delving deeper into how this compound modulates pathways when combined with other inhibitors, beyond just Bad phosphorylation, using advanced biochemical and cellular assays.

Exploring new combination partners: Beyond Akt and BRD4 inhibitors, assessing this compound in combination with modulators of other pathways implicated in disease progression, such as those involved in DNA damage response or immune evasion.

Table 1: Combinatorial Research Strategies with this compound

Pathway ModulatorObserved Effect (in combination with this compound)Relevant Cell Lines/ModelsKey Mechanism/Notes
Akt Inhibitors (e.g., Ipatasertib)Synergistic decrease in cell viability, proliferation, and migration. uni.luwikipedia.orgTriple-negative breast cancer (TNBC), U87MG glioblastoma cells. uni.luwikipedia.orgDual effect on pro-apoptotic protein Bad phosphorylation. uni.luwikipedia.org
BRD4 Inhibitors (e.g., CPI-203)Recapitulation of c-Myc suppression observed with dual ERK5/BRD4 inhibitors. uni.luwikipedia.orgMDA-MB-231 cells. uni.luwikipedia.orgHighlights the importance of inhibiting both targets for certain transcriptional effects. uni.luwikipedia.org

Application of this compound in Understanding ERK5's Role in Specific Biological Processes (e.g., autophagic processes, extrinsic apoptosis)

This compound serves as a valuable tool for dissecting the multifaceted roles of ERK5 in various biological processes. Research has demonstrated that ERK5 acts as a negative regulator of autophagy. Treatment with this compound, or genetic silencing of ERK5, induces autophagy in a range of human cancer cell lines. This autophagy induction appears to be independent of the Ras/Raf/ERK and PI3K-mTOR oncogenic pathways. Crucially, this autophagy has been shown to mediate the apoptosis induced by ERK5 inhibition, contributing to the antitumor activity of ERK5 inhibitors.

Beyond autophagy, this compound has shed light on ERK5's involvement in immune responses and programmed cell death. It has been shown to increase vomocytosis in human macrophages in vitro and in an in vivo zebrafish model of cryptococcal disease, leading to a reduction in infection spread. plos.orgidrblab.netiiarjournals.org This suggests a role for ERK5 in regulating macrophage function and host defense.

In the context of cancer, this compound has been instrumental in understanding ERK5's role in cell cycle progression, proliferation, and apoptosis. It inhibits EGF-stimulated, phosphorylated ERK5 in HeLa cells, leading to impaired proliferation. cenmed.com Furthermore, this compound induces apoptosis in combination with ivermectin in A375 melanoma spheroids. abcam.com The compound has also been shown to sensitize endometrial cancer (EC) cells to extrinsic apoptosis induced by death receptor ligands such as recombinant TRAIL, TNFα, or FasL, indicating a role for ERK5 kinase activity in modulating sensitivity to these pro-apoptotic signals.

The compound's ability to reduce cell migration and reverse epithelial-to-mesenchymal transition (EMT) underscores ERK5's importance in cell movement, wound repair, and tumor cell invasion. wikipedia.org Specifically, ERK5 activity in triple-negative breast cancer cell lines is known to maintain the expression of the transcription factor Slug, which represses genes involved in EMT. wikipedia.org

Future research directions include:

Detailed mechanistic studies: Elucidating the precise molecular pathways by which this compound influences autophagy, vomocytosis, and extrinsic apoptosis.

In vivo validation: Expanding in vivo studies to further confirm the therapeutic implications of modulating ERK5 with this compound in various disease models.

Investigating the paradoxical effect in biological processes: Understanding how the kinase-inhibitory and TAD-activating effects of this compound individually or cooperatively contribute to the observed biological outcomes in these processes.

Table 2: Biological Processes Affected by this compound

Biological ProcessObserved Effect of this compoundKey Findings/Mechanisms
AutophagyInduces autophagy.Acts as a negative regulator of autophagy; autophagy mediates apoptosis.
Vomocytosis (macrophage function)Increases vomocytosis, reducing infection spread. plos.orgidrblab.netiiarjournals.orgImplies a role in host defense mechanisms. plos.orgidrblab.netiiarjournals.org
Cell ProliferationImpairs EGF-induced proliferation. cenmed.comInhibits EGF-stimulated, phosphorylated ERK5. cenmed.com
Extrinsic ApoptosisSensitizes cancer cells to death receptor-induced apoptosis.Modulates sensitivity to TRAIL, TNFα, and FasL.
Cell Migration/EMTReduces cell migration and reverses EMT. wikipedia.orgAffects expression of transcription factors like Slug. wikipedia.org

Development of Next-Generation ERK5 Probes and Inhibitors Based on this compound Insights

The unique pharmacology of this compound, particularly its paradoxical activation of ERK5's transcriptional activity, provides critical insights for the design of next-generation ERK5 modulators. The observation that conventional ATP-competitive inhibitors can induce nuclear translocation and activate the TAD highlights the need for a more nuanced approach to ERK5 targeting. uni.luwu.ac.thwikipedia.orgnih.govwikipedia.org

This compound itself is considered a valuable tool compound for studying ERK5 inhibition due to its potency and selectivity. However, to fully recapitulate the phenotypes observed with genetic ablation of ERK5, which targets both kinase-dependent and kinase-independent functions, novel strategies are being explored. Proteolysis-Targeting Chimeras (PROTACs) represent a promising avenue. uni.luwu.ac.thwikipedia.org PROTACs are designed to induce the degradation of the entire ERK5 protein, thereby ablating both its catalytic activity and its non-enzymatic functions, including transcriptional activation. uni.luwu.ac.thwikipedia.org The availability of potent and selective ERK5 ligands like this compound could significantly accelerate the development and testing of ERK5 PROTACs. wikipedia.org

Future directions for probe and inhibitor development include:

Designing inhibitors that prevent TAD activation: Developing compounds that not only inhibit kinase activity but also prevent the conformational changes leading to nuclear translocation and TAD activation.

Developing dual-function molecules: Creating single molecules that can simultaneously inhibit kinase activity and interfere with ERK5's non-catalytic scaffolding or protein-protein interaction functions.

Expanding PROTAC development: Systematically designing and testing ERK5 PROTACs based on this compound and other selective ligands, with a focus on optimizing degradation efficiency and specificity.

Computational Modeling and Structure-Activity Relationship (SAR) Studies to Optimize ERK5 Modulators

Computational modeling and Structure-Activity Relationship (SAR) studies are indispensable for optimizing the potency, selectivity, and pharmacological profile of ERK5 modulators, building upon insights gained from compounds like this compound. This compound, a pyrimidodiazepinone derivative, exemplifies the progress in developing potent and selective ERK5 inhibitors. Its design specifically aimed to improve selectivity by eliminating off-target bromodomain activity observed with earlier compounds like XMD8-92. This demonstrates the practical application of SAR in refining inhibitor profiles.

Computational approaches, such as molecular docking and dynamics simulations, can provide detailed insights into the binding modes of inhibitors with ERK5 and its upstream kinase MEK5. This information is crucial for rational drug design, allowing researchers to predict how structural modifications to a compound will affect its interaction with the target protein. Understanding the precise conformational changes induced by inhibitors like this compound, which lead to the exposure of the NLS and nuclear translocation, is particularly important for designing molecules that can either prevent this paradoxical activation or exploit it for therapeutic benefit. wikipedia.orgnih.govpatsnap.comwikipedia.org

Key areas for computational and SAR studies include:

High-resolution structural analysis: Obtaining crystal structures of ERK5 in complex with this compound and its derivatives to precisely map binding interactions and conformational changes.

Computational simulations: Performing molecular dynamics simulations to understand the dynamic interactions between this compound and ERK5, particularly how it influences the NLS and TAD.

Virtual screening and lead optimization: Utilizing computational methods to screen vast chemical libraries for novel ERK5 scaffolds and to guide the iterative optimization of existing ones, focusing on improved potency, selectivity, and desired pharmacological outcomes (e.g., avoiding paradoxical activation or enhancing degradation).

Integration of Multi-Omics Approaches (e.g., transcriptomics, phosphoproteomics, proteomics) with this compound Studies

Integrating multi-omics approaches is crucial for a holistic understanding of the cellular impact of this compound and the complex biology of ERK5. These approaches provide complementary layers of information, from gene expression to protein modifications and interactions.

Transcriptomics: While this compound treatment in HUVEC and HeLa cells showed few differentially expressed genes globally, cenmed.com the paradoxical activation of the ERK5 TAD by this compound is known to enhance specific transcriptional activities, such as KLF2 transactivation. cenmed.comdrugbank.comwikipedia.org Targeted transcriptomic analyses, focusing on known ERK5-regulated genes and pathways affected by TAD activity, are essential to capture these specific changes. Microarray analysis has already been used to suggest that ERK5 inhibitor effects on cell proliferation are mediated by decreased expression of p21-activated kinase 7 (PAK7).

Phosphoproteomics: ERK5 itself undergoes autophosphorylation at multiple C-terminal residues upon activation. uni.luwikipedia.orgcreative-biolabs.compatsnap.com It also phosphorylates other kinases. creative-biolabs.com Phosphoproteomic studies can comprehensively map the phosphorylation landscape in response to this compound, revealing direct kinase inhibition effects and indirect signaling changes. This can help distinguish between kinase-dependent and kinase-independent signaling events.

Proteomics: Global proteomic profiling can identify changes in protein abundance, localization, and turnover. This is particularly relevant given the interest in ERK5 PROTACs, where proteomics can confirm the degradation efficiency of ERK5 protein. uni.luwu.ac.thwikipedia.org Proteomics can also help identify novel ERK5 interacting proteins or changes in protein complex formation.

The integration of these "omics" datasets, often through bioinformatics and systems biology approaches, is critical for unraveling the intricate interplay between ERK5's kinase-dependent and kinase-independent functions, especially in the context of paradoxical activators like this compound. uni.lucenmed.comwikipedia.orgwu.ac.thwikipedia.orgdrugbank.comcreative-biolabs.comnih.govpatsnap.comwikipedia.org This multi-omics strategy can provide a more complete picture of how this compound modulates cellular processes and can guide the development of more effective therapeutic strategies.

Challenges and Methodological Considerations in Research with Paradoxical ERK5 Activators

Research involving paradoxical ERK5 activators like this compound presents unique challenges and requires careful methodological considerations to accurately interpret findings and advance therapeutic development.

The Paradoxical Activation Phenomenon: The most significant challenge is the inherent "paradoxical activation" of ERK5's transcriptional activity by inhibitors that bind to its kinase domain. uni.lucenmed.comwu.ac.thwikipedia.orgcreative-biolabs.comnih.govpatsnap.comwikipedia.org This means that while ERK5 kinase activity is inhibited, its C-terminal transcriptional activation domain (TAD) becomes active due to conformational changes and nuclear translocation. uni.lucenmed.comwu.ac.thwikipedia.orgcreative-biolabs.comnih.govpatsnap.comwikipedia.org Consequently, the biological outcomes observed with these inhibitors may not fully mirror the effects of genetic ablation of ERK5, which removes both kinase and non-kinase functions. uni.lucenmed.comwu.ac.thdrugbank.com

Discrepancy between Kinase-Dependent and Kinase-Independent Functions: ERK5 possesses both catalytic (kinase-dependent) and non-catalytic (kinase-independent) functions, including scaffolding and direct transcriptional regulation. drugbank.comcreative-biolabs.comwikipedia.org Conventional kinase inhibitors, even highly selective ones like this compound, primarily target the kinase domain. The observed paradoxical activation highlights that the non-catalytic functions might remain active or even be stimulated, leading to a disconnect between pharmacological inhibition and the broader biological roles of ERK5. drugbank.comwikipedia.org

Off-Target Effects: While this compound was specifically engineered to be selective and overcome off-target effects seen with earlier compounds (e.g., BRD4 inhibition by XMD8-92), cenmed.complos.orgidrblab.netiiarjournals.org the potential for unforeseen off-target interactions always exists in drug development. Thorough selectivity profiling across a broad panel of targets is crucial.

Methodological Rigor:

Orthogonal Approaches: To definitively assign biological roles to ERK5 and validate the effects of inhibitors, studies should employ orthogonal approaches. This includes using genetic tools such as siRNA-mediated knockdown or CRISPR-based gene knockout of ERK5 or its upstream kinase MEK5, alongside pharmacological inhibitors.

Comprehensive Activity Assays: It is essential to monitor both ERK5 kinase activity (e.g., through phosphorylation assays) and its transcriptional activity (e.g., using reporter gene assays for MEF2 or KLF2) to fully characterize the compound's effects. patsnap.com

Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) or quantitative chemical proteomics can confirm that the inhibitor is binding to its intended target within the cellular context.

Developing New Modalities: The challenges posed by paradoxical activation underscore the need for novel therapeutic modalities. Proteolysis-Targeting Chimeras (PROTACs) are emerging as a promising strategy, as they induce the degradation of the entire ERK5 protein, thereby ablating all its functions, both kinase-dependent and kinase-independent. uni.luwu.ac.thwikipedia.org Research into such degraders, building on the insights from selective inhibitors like this compound, is a critical future direction.

These considerations are vital for accurately interpreting experimental data, designing more effective ERK5 modulators, and translating research findings into meaningful therapeutic advancements.

Q & A

Q. What are the foundational elements of ISO 15836 (Dublin Core Metadata Element Set) and their relevance to structuring research data?

The ISO 15836 standard defines 15 core metadata elements for cross-domain resource description, including Title, Creator, Subject, Date, and Identifier. These elements enable consistent categorization and retrieval of digital resources, such as datasets, publications, or archival materials. Researchers should prioritize these elements when designing metadata frameworks to ensure interoperability across repositories . For example, when curating a dataset, Date ensures temporal traceability, while Subject aligns with domain-specific taxonomies.

Q. How can researchers apply ISO 15836 to ensure reproducibility in experimental data management?

Reproducibility requires meticulous metadata design. Use Description to document experimental protocols, Source to reference raw data origins, and Relation to link datasets to published papers. Adopt controlled vocabularies (e.g., MeSH for biomedical terms) within the Subject element to avoid ambiguity. Experimental workflows should integrate these elements into data repositories or laboratory information management systems (LIMS) to facilitate replication .

Q. What methodologies are recommended for aligning Dublin Core with discipline-specific metadata requirements?

Start by mapping discipline-specific metadata fields (e.g., Spatial Coverage in geosciences) to the 15 core elements. For instance, Coverage in Dublin Core can encapsulate geographic coordinates or temporal ranges. Use application profiles—customized extensions of ISO 15836—to add domain-specific qualifiers (e.g., dcterms:spatial for geolocation) while maintaining interoperability with broader systems .

Advanced Research Questions

Q. How can researchers resolve contradictions between Dublin Core metadata and domain-specific standards (e.g., ISO 19115 for geospatial data)?

Crosswalks and semantic mapping tools are critical for reconciling differences. For example, ISO 19115’s temporalResolution can map to Dublin Core’s Date with additional granularity. Use RDF (Resource Description Framework) to express these relationships programmatically, ensuring metadata remains machine-readable. However, note that converting free-text Dublin Core fields (e.g., Description) to structured ISO 19115 elements may require manual validation .

Q. What statistical or computational methods validate the consistency of Dublin Core metadata in large-scale repositories?

Implement clustering algorithms (e.g., k-means) to detect outliers in metadata fields like Creator (e.g., inconsistent author name formatting). Natural Language Processing (NLP) tools can analyze Description fields for keyword coherence. For quantitative validation, calculate completeness scores (e.g., percentage of records with non-null Identifier fields) and cross-reference with user access patterns to identify underdescribed resources .

Q. How does ISO 15836 support interoperability in cross-disciplinary research projects, and what are its limitations?

Dublin Core’s simplicity enables cross-domain integration, such as combining cultural heritage metadata (e.g., museum artifacts) with scientific datasets. However, its lack of granularity for technical parameters (e.g., instrument calibration in lab experiments) necessitates hybrid models. Researchers can embed Dublin Core within XML schemas or use Linked Data principles to connect it with specialized ontologies (e.g., OWL-S for web services) .

Q. What experimental design considerations are critical when implementing Dublin Core in longitudinal studies?

Longitudinal studies require dynamic metadata updates. Use Date to track revisions and Contributor to attribute iterative changes. Version control systems (e.g., Git) should log metadata changes alongside data updates. For multi-institutional studies, establish governance protocols to enforce consistency in Rights and Language fields, avoiding jurisdictional discrepancies in data sharing .

Methodological Guidance

  • For Metadata Validation : Use tools like MetaDChek to audit compliance with ISO 15836 and generate error reports for missing or inconsistent fields .
  • For Cross-Domain Projects : Leverage tools like CKAN or GeoNetwork, which support Dublin Core alongside domain-specific standards, enabling federated searches .
  • For Reproducibility : Publish metadata profiles alongside datasets using platforms like Zenodo, which enforce Dublin Core compatibility while allowing custom extensions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.